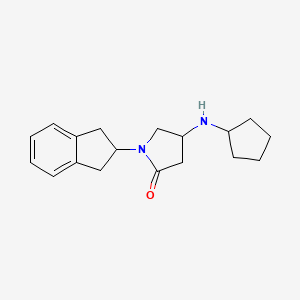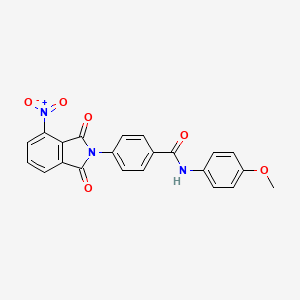![molecular formula C19H18BrN3O3 B5975463 (5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5975463.png)
(5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a bromophenyl group, a tert-butylpyrrol group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the core diazinane trione structure This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl and tert-butylpyrrol groups can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures, as well as the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield simpler structures with fewer double bonds.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with specific molecular targets makes it useful for investigating the mechanisms of action of various biological pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, where its ability to interact with specific molecular targets could be used to inhibit the growth of cancer cells.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of materials with specific mechanical, thermal, and chemical characteristics, making it valuable for a wide range of applications.
Mechanism of Action
The mechanism of action of (5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar structure to (5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione in terms of its functional groups.
Dichloroaniline: This compound is used in the production of dyes and herbicides and has a similar aromatic structure.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar ester functional group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential applications in a wide range of fields. Its ability to interact with specific molecular targets makes it particularly valuable for scientific research and therapeutic applications.
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-19(2,3)22-10-4-5-14(22)11-15-16(24)21-18(26)23(17(15)25)13-8-6-12(20)7-9-13/h4-11H,1-3H3,(H,21,24,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHOULXMJXFBOC-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)

methanone](/img/structure/B5975402.png)
![N-[(6-oxo-1H-pyrimidin-4-yl)methyl]-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B5975404.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B5975420.png)
![ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate](/img/structure/B5975428.png)
![N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5975429.png)

![N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5975444.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5975452.png)
![6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-piperidino-4(3H)-pyrimidinone](/img/structure/B5975459.png)
![N-(acetyloxy)-N-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]acetamide](/img/structure/B5975461.png)
![N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
